molecular formula C18H12N6O B2851753 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol CAS No. 843626-23-3

4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

Cat. No.: B2851753
CAS No.: 843626-23-3
M. Wt: 328.335
InChI Key: SRQVDYMEFUTYCI-UHFFFAOYSA-N
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Description

4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex organic compound belonging to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is studied for its potential biological activities. It has been investigated for its ability to inhibit certain enzymes, which could be useful in developing new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific diseases. Its potential as a CDK2 inhibitor makes it a candidate for cancer treatment research.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for various applications, including coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol exerts its effects involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the cyclin-dependent kinase 2 enzyme, preventing its activity and thereby inhibiting cell cycle progression in cancer cells. The molecular pathways involved include the regulation of cell division and apoptosis.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

  • Thioglycoside derivatives

Uniqueness: 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol stands out due to its specific structural features and biological activities

Properties

IUPAC Name

4-(10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O/c25-14-8-6-12(7-9-14)16-21-18-15-10-20-24(13-4-2-1-3-5-13)17(15)19-11-23(18)22-16/h1-11,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQVDYMEFUTYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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